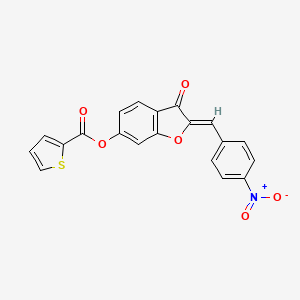

(Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate

Description

The compound “(Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate” is a benzofuran derivative featuring a nitro-substituted benzylidene group at the 2-position and a thiophene-2-carboxylate ester at the 6-position. Its Z-configuration is critical for its spatial arrangement, influencing reactivity and intermolecular interactions. The nitro group (electron-withdrawing) and the thiophene ester moiety contribute to its electronic profile, making it a candidate for applications in medicinal chemistry or materials science. Structural elucidation of such compounds typically relies on spectroscopic methods (e.g., IR, NMR) and X-ray crystallography using programs like SHELX and ORTEP .

Propriétés

IUPAC Name |

[(2Z)-2-[(4-nitrophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11NO6S/c22-19-15-8-7-14(26-20(23)18-2-1-9-28-18)11-16(15)27-17(19)10-12-3-5-13(6-4-12)21(24)25/h1-11H/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGROUUDMQBKAZ-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The benzylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Applications De Recherche Scientifique

Chemistry

In chemistry, (Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine

In the field of medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mécanisme D'action

The mechanism of action of (Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzylidene group can participate in electron transfer reactions, while the benzofuran and thiophene moieties can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A closely related compound is [(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] thiophene-2-carboxylate (CAS 858764-30-4) . Key differences include:

- Substituent on the benzylidene group: The target compound has a 4-nitro group, while the analogue features 3,4-dimethoxy groups. In contrast, methoxy groups are electron-donating, stabilizing aromatic systems and altering charge distribution. Biological implications: Nitro groups are often associated with antimicrobial or anticancer activity, whereas methoxy groups may improve bioavailability due to increased lipophilicity.

Crystallographic and Conformational Analysis

- X-ray crystallography : Programs like SHELXL and WinGX are used to resolve Z/E configurations and intermolecular interactions.

Data Tables

Table 1: Comparative Structural and Spectroscopic Data

Table 2: Crystallographic Parameters (Hypothetical)

| Parameter | Target Compound | Analog (3,4-Dimethoxy) |

|---|---|---|

| Space group | P2₁/c | P1̄ |

| Bond length (C=O, Å) | 1.21 | 1.22 |

| Dihedral angle (Z-configuration) | 178° | 175° |

Activité Biologique

(Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluations, focusing on its cytotoxicity and mechanism of action.

Synthesis and Characterization

The compound can be synthesized through a multi-step process involving the condensation of appropriate aldehydes and ketones. The characterization is typically performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Mass Spectrometry (MS)

- Infrared Spectroscopy (IR)

These methods confirm the structural integrity and purity of the synthesized compound.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits moderate to strong cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against:

| Cell Line | IC50 (µM) |

|---|---|

| SW620 (Colon cancer) | 10.5 |

| PC-3 (Prostate cancer) | 8.2 |

| NCI-H23 (Lung cancer) | 9.0 |

These results indicate that the compound may serve as a potential lead for developing new anticancer therapies.

The mechanism of action involves the activation of caspases, which are crucial in the apoptotic pathway. The compound has been shown to activate procaspase-3, leading to increased apoptosis in cancer cells. The activation levels were observed to be significantly higher compared to standard treatments like PAC-1 and 5-FU.

Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications at specific positions on the benzofuran and thiophene rings can enhance biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Substituting with electron-withdrawing groups | Increases cytotoxicity |

| Altering alkyl chain length | Modulates solubility and bioavailability |

Case Studies

Several case studies have explored the efficacy of this compound in vivo:

- Study on Tumor Growth Inhibition : In an animal model, administration of this compound resulted in a significant reduction in tumor size compared to control groups.

- Combination Therapy : When combined with traditional chemotherapeutics, this compound showed synergistic effects, enhancing overall treatment efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.